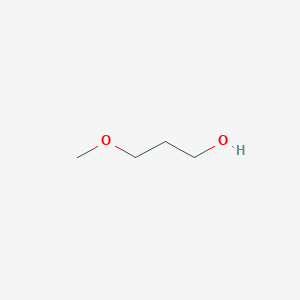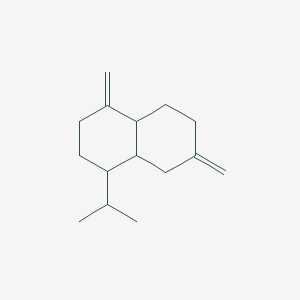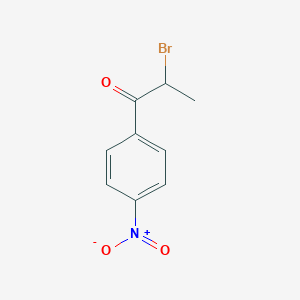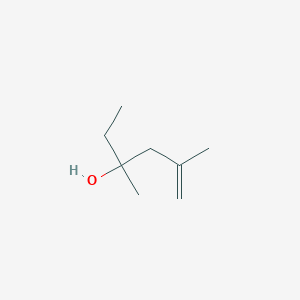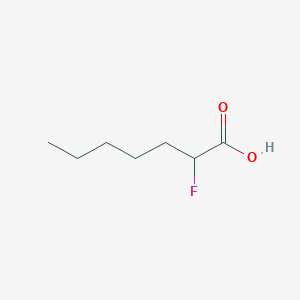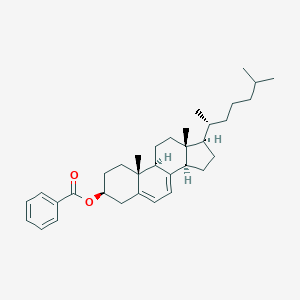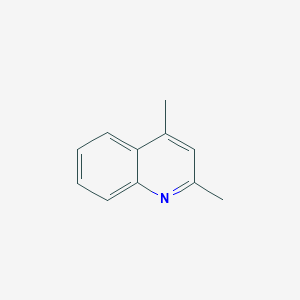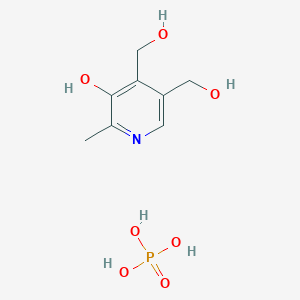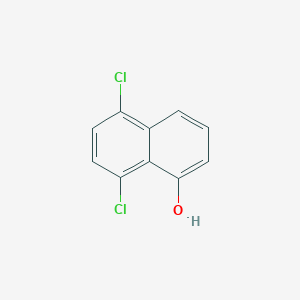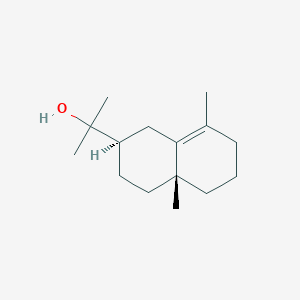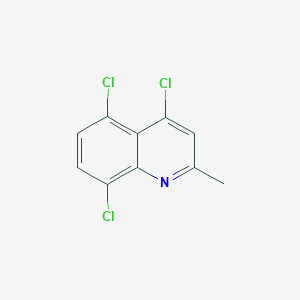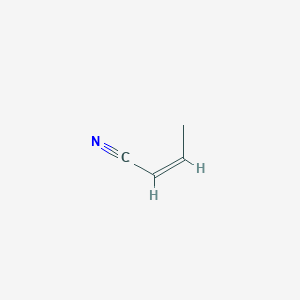
(Z)-2-Butenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Butenenitrile, also known as crotononitrile, is a colorless liquid with a pungent odor. It is an organic compound that contains a nitrile group and an alkene group. (Z)-2-Butenenitrile is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mechanism Of Action
The mechanism of action of (Z)-2-Butenenitrile is not well understood. However, it is known to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reactivity makes (Z)-2-Butenenitrile a useful intermediate in the synthesis of various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (Z)-2-Butenenitrile. However, studies have shown that it can cause skin and eye irritation, respiratory tract irritation, and central nervous system depression in humans. In animal studies, (Z)-2-Butenenitrile has been shown to cause liver and kidney damage, as well as reproductive toxicity.
Advantages And Limitations For Lab Experiments
One advantage of (Z)-2-Butenenitrile is its reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. Proper safety precautions, such as the use of protective equipment and proper ventilation, are necessary when working with (Z)-2-Butenenitrile.
Future Directions
There are several future directions for the research and application of (Z)-2-Butenenitrile. One area of interest is the development of safer and more efficient synthesis methods. Another area of interest is the exploration of its potential applications in the fields of medicine, agriculture, and materials science. Additionally, further studies are needed to better understand its mechanism of action and potential health effects.
Synthesis Methods
The synthesis of (Z)-2-Butenenitrile can be achieved by several methods. One of the most common methods is the reaction of acrylonitrile with hydrogen cyanide in the presence of a catalyst. Another method involves the reaction of allyl bromide with sodium cyanide in the presence of a solvent. The yield and purity of (Z)-2-Butenenitrile can vary depending on the reaction conditions and the choice of the starting materials.
Scientific Research Applications
(Z)-2-Butenenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a key intermediate in the synthesis of antihypertensive drugs, such as clonidine and rilmenidine. (Z)-2-Butenenitrile is also used in the synthesis of herbicides, insecticides, and fungicides in the agrochemical industry. In the polymer industry, it is used as a monomer in the production of acrylic fibers and resins.
properties
CAS RN |
1190-76-7 |
|---|---|
Product Name |
(Z)-2-Butenenitrile |
Molecular Formula |
C4H5N |
Molecular Weight |
67.09 g/mol |
IUPAC Name |
(Z)-but-2-enenitrile |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2- |
InChI Key |
NKKMVIVFRUYPLQ-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C#N |
SMILES |
CC=CC#N |
Canonical SMILES |
CC=CC#N |
Other CAS RN |
4786-20-3 |
Pictograms |
Flammable; Irritant |
synonyms |
2-butenenitrile crotononitrile crotononitrile, (E)-isomer crotononitrile, (Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





